1-Phenylazetidin-3-ol is a nitrogen-containing heterocyclic compound belonging to the azetidine family, characterized by its distinctive molecular structure. Its molecular formula is , with a molecular weight of 149.19 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine, particularly as a building block for more complex molecules and as a subject of enzyme inhibition studies.
1-Phenylazetidin-3-ol is classified under the category of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is typically sourced from synthetic processes involving the reduction of azetidin-3-one derivatives or through photochemical reactions involving heteroaryl N-methylanilinomethyl ketones.
The synthesis of 1-phenylazetidin-3-ol can be achieved through several methods:
The molecular structure of 1-phenylazetidin-3-ol features a four-membered azetidine ring with a phenyl group attached to the nitrogen atom and a hydroxyl group at the third position. The compound's structural representation can be summarized as follows:
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are typically employed to confirm its structure, providing insights into functional groups and molecular interactions.
1-Phenylazetidin-3-ol undergoes various chemical reactions:
These reactions highlight the versatility of 1-phenylazetidin-3-ol in synthetic organic chemistry.
The mechanism of action for 1-phenylazetidin-3-ol involves its interaction with various molecular targets due to its structural features. The hydroxyl group and the azetidine ring facilitate hydrogen bonding and nucleophilic/electrophilic interactions, making it an important intermediate in chemical synthesis and biological studies. The compound's reactivity allows it to participate in enzyme inhibition studies, contributing valuable insights into protein interactions.
1-Phenylazetidin-3-ol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry.
The applications of 1-phenylazetidin-3-ol span multiple scientific domains:
Chemical Identity and Structural Features1-Phenylazetidin-3-ol (C₉H₁₁NO) is a monocyclic azetidine derivative characterized by a four-membered nitrogen-containing ring with a phenyl substituent at N1 and a hydroxyl group at C3. This compact scaffold exhibits significant ring strain and polar functionality, conferring unique physicochemical properties. The compound’s molecular weight (149.19 g/mol), hydrogen bond donor/acceptor count (1 and 2, respectively), and moderate lipophilicity (calculated XLogP: 0.8) align with drug-like parameters, making it a versatile intermediate in pharmaceutical synthesis [3]. Its stereochemistry is particularly noteworthy: The C3 position constitutes a stereocenter, and studies confirm that enantiomeric purity profoundly influences biological activity—a property exploited in chiral drug design [8].
Table 1: Fundamental Chemical Properties of 1-Phenylazetidin-3-ol
| Property | Value |
|---|---|
| IUPAC Name | 1-phenylazetidin-3-ol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Registry Number | 857280-53-6 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Canonical SMILES | OC1CN(C2=CC=CC=C2)C1 |
Synthetic MethodologiesIndustrial synthesis typically employs a retrosynthetic approach:
Pharmacokinetic AdvantagesAzetidine rings confer distinct bioactive advantages over larger N-heterocycles (e.g., piperidines):
Structure-Activity Relationship (SAR) InsightsSystematic modifications of 1-phenylazetidin-3-ol reveal critical SAR patterns:
Table 2: Structure-Activity Relationships of 1-Phenylazetidin-3-ol Derivatives
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| N1 position | Aryl (e.g., 4-fluorophenyl) | ↑ Selectivity for kinases (e.g., RIPK1 inhibition) |
| C3 hydroxyl | Ethers (e.g., propyl ether) | Retains microtubule disruption but ↓ cytotoxicity |
| C3 stereochemistry | (R)-enantiomer | 50× ↑ Antiproliferative activity vs. TNBC cells |
| C4 position | Methyl substituent | Blocks hERG binding; ↑ cardiac safety profile |
Therapeutic Applications
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1